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Compound of Interest

Compound Name: Isobutylcyclohexane

Cat. No.: B156439

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the toxicity of various alkylated cyclohexanes,
focusing on key toxicological endpoints and the methodologies used to determine them. The
information presented is intended to support researchers, scientists, and professionals in the
field of drug development in understanding the potential hazards associated with this class of
compounds.

Summary of Quantitative Toxicity Data

The following table summarizes key quantitative toxicity data for cyclohexane and its alkylated
derivatives based on available studies. Direct comparative studies across a wide range of
alkylated cyclohexanes are limited in the public literature; therefore, this table represents a
compilation of data from individual studies.
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Note: NOAEL (No-Observed-Adverse-Effect Level) is the highest dose at which there was no
observed toxic or adverse effect.[9][10] LOAEL (Lowest-Observed-Adverse-Effect Level) is the
lowest dose at which there was an observed toxic or adverse effect.[9][10] NOEL (No-
Observed-Effect Level) is the highest dose at which there was no observed effect, which does
not necessarily imply a toxic or harmful effect.[9][10]
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Experimental Protocols

Detailed methodologies for key toxicological assessments are crucial for the interpretation and
comparison of data. Below are summaries of experimental protocols from cited studies.

Subchronic Inhalation Toxicity of Cyclohexane

o Objective: To determine the potential toxicity and neurotoxicity of cyclohexane vapor
following repeated exposure.

e Test Species: Crl:CD BR rats and CD-1 mice.[1][11]

o Exposure Regimen: Groups of animals were exposed to cyclohexane vapor at
concentrations of 0, 500, 2000, or 7000 ppm for 6 hours/day, 5 days/week for 13-14 weeks.
[1][11]

¢ Assessments:

o Functional Observational Battery (FOB) and Motor Activity (MA): Conducted on rats before
exposure and at weeks 4, 8, and 13 on non-exposure days to assess neurobehavioral
effects.[1]

o Clinical Pathology: Blood and urine samples were collected and analyzed after
approximately 7, 13, and 18 weeks (including a 1-month recovery period).

o Histopathology: Tissues from rats and mice were examined by light microscopy at
approximately 14 and 18 weeks.[1]

o Key Findings: The No-Observed-Effect Level (NOEL) for acute, transient effects in both rats
and mice was 500 ppm. The NOEL for subchronic toxicity in rats was 7000 ppm, while for
mice it was 2000 ppm based on hematological changes at the highest dose.[1]

Repeated-Dose Subcutaneous Toxicity of
Methylcyclohexane

o Objective: To evaluate the toxicity and effects on the reproductive system of
methylcyclohexane after repeated subcutaneous injection in rats.[4]
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o Test Species: Sprague Dawley (SD) rats (male and female).[4]

o Exposure Regimen: Methylcyclohexane was administered subcutaneously at doses of 0, 10,
100, and 1,000 mg/kg/day, once a day, five times a week, for 13 weeks.[4]

¢ Assessments:

[¢]

General Toxicity: Observation of clinical signs, mortality, body and organ weight changes.

o Hematology and Clinical Chemistry: Blood samples were analyzed for changes in various
parameters.

o Histopathology: Examination of liver, kidney, and other organs.

o Reproductive Toxicity: Assessment of hormone levels (estradiol and progesterone in
males) and menstrual cycle changes in females.[4]

o Key Findings: The absolute toxic dose was determined to be 1,000 mg/kg/day, with observed
animal deaths and pathological abnormalities in the liver and kidney. The No-Observed-
Adverse-Effect-Level (NOAEL) was less than 100 mg/kg/day. The study concluded that
methylcyclohexane had little influence on the reproductive system at the tested doses.[4]

Visualizing Experimental Workflows

The following diagrams illustrate the general workflows for the described toxicological studies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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